molecular formula C18H14N2O4 B2718061 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide CAS No. 397281-12-8

2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide

Cat. No. B2718061
M. Wt: 322.32
InChI Key: CSJMVNABICPWHF-UHFFFAOYSA-N
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Description

Typically, a compound description includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anti-Parkinson's Activity

A study conducted by Gomathy et al. (2012) synthesized novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide and evaluated their anti-Parkinson's activity. The derivatives exhibited potent free radical scavenging activity, with specific compounds showing significant anti-Parkinson's activity in an in vivo rat model. This suggests potential therapeutic applications in Parkinson's disease treatment (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Photophysical Characterization for OLEDs

Research by García-López et al. (2014) focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide, for applications in organic light-emitting diodes (OLEDs). The study highlights the potential of these compounds in the development of OLED technology, showcasing their electroluminescence properties (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).

Anti-HIV Drug Potential

Oftadeh, Mahani, and Hamadanian (2013) conducted a density functional theory (DFT) study on acetamide derivatives, including structures akin to 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide, to explore their local molecular properties as anti-HIV drugs. The study indicates that certain acetamide derivatives might exhibit potent anti-HIV activity, suggesting their potential in anti-HIV drug development (Oftadeh, Mahani, & Hamadanian, 2013).

Anti-Angiogenic Activity

A novel hydroxamic acid-based inhibitor of aminopeptidase N, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified for its potent anti-angiogenic activity. This compound inhibited APN activity and the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells, suggesting a potential application in cancer treatment by inhibiting angiogenesis (Lee, Shim, Jung, Seung-Taek Lee, & Kwon, 2005).

Safety And Hazards

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Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound analysis, you may need to consult a variety of sources, including academic articles, patents, safety datasheets, and chemical databases. If you have access to a university library, they can often provide you with these resources. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide a wealth of information on many compounds. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

2-naphthalen-1-yloxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-14-8-10-15(11-9-14)20(22)23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJMVNABICPWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide

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